7-methyl-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapeutics and as an antipsychotic agent. The molecular formula of 7-methyl-1H-quinazolin-4-one is C9H8N2O, and it is classified under the category of quinazolinones, which are known for their pharmacological significance.
7-methyl-1H-quinazolin-4-one can be synthesized through various chemical pathways, often involving the reaction of anthranilic acid derivatives or other substituted quinazoline precursors. Its classification as a quinazolinone places it within a broader category of compounds that exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
The synthesis of 7-methyl-1H-quinazolin-4-one can be achieved through several established methods. One prominent approach involves the condensation of anthranilic acid with appropriate acylating agents followed by cyclization. For instance:
In one synthetic route, 6-bromoanthranilic acid is acylated with acid chlorides to yield an intermediate amide, which is then dehydrated under heat to form the quinazolinone structure. Subsequent reactions may involve further functionalization at various positions on the quinazolinone ring to enhance biological activity .
The molecular structure of 7-methyl-1H-quinazolin-4-one features a methyl group at the 7-position of the quinazoline ring system. The compound exhibits a planar structure conducive to π-stacking interactions, which are significant for its biological activity.
Key spectral data for 7-methyl-1H-quinazolin-4-one includes:
7-methyl-1H-quinazolin-4-one can participate in various chemical reactions that modify its structure or introduce new functional groups. Notable reactions include:
For example, reactions involving alkylation or acylation can be performed under basic conditions using suitable reagents like sodium hydride or potassium carbonate to facilitate the desired modifications .
The mechanism of action for 7-methyl-1H-quinazolin-4-one varies depending on its application but generally involves modulation of specific biological pathways:
Studies indicate that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer cell lines, demonstrating potent biological activity .
7-methyl-1H-quinazolin-4-one has various scientific applications:
The construction of the quinazolin-4-one core, particularly substituted at the 7-position with a methyl group, employs strategically diverse cyclization methodologies. Copper-catalyzed tandem reactions represent a state-of-the-art approach, enabling efficient one-pot assembly from accessible precursors. For instance, Deng et al. developed a copper-mediated aerobic cyclization coupling 2-aminobenzamides with tertiary amines, achieving yields up to 91% under optimized conditions. This method leverages copper's ability to facilitate simultaneous C–N bond formation and dehydrogenation, critical for quinazolinone ring closure [2] [4].
Dehydrogenative coupling offers an atom-economical alternative. Bao et al. demonstrated that 2-substituted-4(3H)-quinazolinones could be synthesized via copper Lewis acid-catalyzed nucleophilic addition of 2-halo benzamides to nitriles, followed by intramolecular SNAr cyclization using tBuOK as base. This method circumvents pre-functionalized substrates, utilizing readily available nitriles as carbon sources [2]. For 7-methyl-specific derivatives, microwave-assisted cyclization significantly enhances efficiency. Methyl anthranilate derivatives cyclize with formamide or aldehydes under microwave irradiation (600W, 100°C), reducing reaction times from hours to minutes while improving regioselectivity for the 7-methyl isomer [8] [9].
Table 1: Comparative Analysis of Core Cyclization Methods
Methodology | Conditions | Yield Range | 7-Methyl Specificity | Key Advantages |
---|---|---|---|---|
Copper-Catalyzed Tandem | Cu(OAc)₂, O₂, DMF, 80°C | 75-91% | Moderate | One-pot, aerobic, broad substrate scope |
Dehydrogenative Coupling | Cu(OAc)₂, tBuOK, DMSO, 120°C | 65-85% | High | Atom-economical, avoids halides |
Microwave Cyclization | MW, 600W, 100°C, solvent-free | 70-90% | Excellent | Rapid (5-15 min), high regioselectivity |
Functionalization at the 7-methyl position necessitates precise bromination protocols. N-Bromosuccinimide (NBS) mediated benzylic bromination, catalyzed by traces of acid or light, selectively generates the 7-(bromomethyl) intermediate. This reaction typically proceeds in anhydrous DMF or CCl₄ at 0-25°C, achieving 75-90% conversion with minimal di-bromination [8] [9]. The resulting bromide serves as a versatile handle for nucleophilic displacements.
Sulfonylation exploits this reactivity: 7-(bromomethyl)quinazolinones react with sulfonyl hydrazides (e.g., p-toluenesulfonhydrazide) in the presence of base (K₂CO₃) to install sulfonamido-methyl motifs (–CH₂NHSO₂R). Alternatively, direct sulfonylation using sulfonyl chlorides in pyridine introduces –SO₂R groups, though competing N-alkylation requires careful temperature control (0-5°C) [7] [8]. For methyl group retention or modification, catalytic hydrogenation (Pd/C, H₂) dehalogenates bromomethyl intermediates back to methyl, while Suzuki coupling installs aryl/heteroaryl groups via palladium-catalyzed cross-coupling [9].
The 7-methyl group’s reactivity profoundly influences pharmacological outcomes, necessitating comparative evaluation of derivatization pathways:
Table 2: Biological Impact of C7 Substituents in Quinazolin-4-ones
C7 Substituent | Synthetic Route | Key Biological Effect | Potency (IC₅₀) vs. Methyl |
---|---|---|---|
–CH₃ (reference) | Cyclization of methyl anthranilate | Baseline lipophilicity, passive diffusion | Reference (≥30 μM) |
–CH₂Cl | NBS bromination | Enhanced electrophilicity, DNA alkylation | 3-fold ↑ (PC3 cells) |
–CH₂OH | NBS bromination → hydrolysis | Improved solubility, reduced cell penetration | 2-fold ↓ (MCF-7) |
–CH₂OCOCH₃ | Acetylation of –CH₂OH | Balanced solubility/permeability | Comparable to methyl |
–CF₃ | Copper-catalyzed trifluoromethylation | Metabolic stability, EGFR affinity | 10-fold ↑ (EGFR kinase) |
Molecular hybridization synergizes quinazolinone bioactivity with complementary pharmacophores:
Table 3: Hybrid Quinazolinone Derivatives and Their Pharmacological Profiles
Hybrid Pharmacophore | Representative Structure | Key Synthetic Step | Primary Bioactivity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|---|
Thiazole | 2-Ethyl-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4-one | Hantzsch thiazole cyclization | Dual EGFR/VEGFR-2 inhibition | 0.35 μM (EGFR) |
Azetidinone | Spiro-β-lactam at C7 | Staudinger ketene-imine cycloaddition | Tubulin polymerization inhibition | 10 μM (MCF-7) |
Sulfonamide-Triazole | 6a16 (see above) | CuAAC with sulfonamide alkynes | Chitin synthase inhibition | 9.06 mg/L (R. solani) |
Glycosyl-Triazole | β-D-Galactopyranosyl-1,2,3-triazolyl-7-methylquinazolinone | CuAAC + deacetylation | G1 cell cycle arrest, p53 activation | 2.90 μM (HCT-116) |
Concluding Remarks
The synthetic landscape of 7-methyl-1H-quinazolin-4-one derivatives is defined by innovations in cyclization, regioselective functionalization, and rational hybridization. Copper-mediated and microwave-accelerated methodologies enable efficient core construction, while NBS bromination unlocks C7 diversification. Hybrid architectures—merging thiazole, azetidinone, sulfonamide, or glycosyl motifs via triazole or direct linkages—demonstrate enhanced and often dual-targeted bioactivities. Future directions include exploiting C7 as a vector for PROTACs (Proteolysis Targeting Chimeras) and photo-switchable anticancer agents, leveraging the synthetic versatility outlined herein.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: